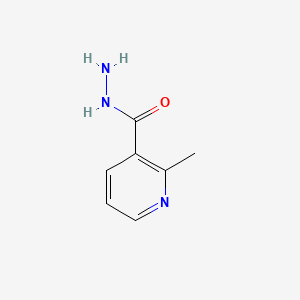

2-Methylnicotinohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSHPGUURTXVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665582 | |

| Record name | 2-Methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197079-01-9 | |

| Record name | 2-Methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methylnicotinohydrazide from 2-Methylnicotinic Acid

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 2-methylnicotinohydrazide, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described synthetic pathway is a robust, two-step process commencing with 2-methylnicotinic acid. The core of the synthesis involves an initial acid-catalyzed esterification to yield methyl 2-methylnicotinate, followed by a direct hydrazinolysis to produce the target hydrazide. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and validation. It is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this key chemical intermediate.

Introduction: Significance and Synthetic Rationale

2-Methylnicotinohydrazide and its derivatives are recognized as important intermediates in the synthesis of various biologically active compounds. Notably, they form the core structure for a range of agents investigated for antitubercular activity, where the hydrazide moiety is crucial for their mechanism of action[1]. The synthesis of such molecules requires a pathway that is not only efficient and high-yielding but also reproducible and scalable.

The synthetic strategy detailed herein has been selected for its reliability and operational simplicity. It proceeds via two classical, well-understood organic transformations:

-

Fischer-Speier Esterification: The conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst.

-

Hydrazinolysis: The nucleophilic acyl substitution of an ester with hydrazine to form a hydrazide.

This approach avoids harsh or exotic reagents, making it suitable for standard laboratory settings and scalable for larger production needs.

Overall Synthetic Workflow

The transformation from 2-methylnicotinic acid to 2-methylnicotinohydrazide is achieved in two sequential steps. The first step protects the carboxylic acid as a methyl ester, rendering the carbonyl carbon susceptible to nucleophilic attack. The second step introduces the hydrazinyl group, forming the final product.

Caption: High-level workflow for the two-step synthesis.

Step 1: Acid-Catalyzed Esterification of 2-Methylnicotinic Acid

Principle and Mechanistic Insight

The conversion of 2-methylnicotinic acid to its methyl ester, methyl 2-methylnicotinate, is a classic Fischer esterification. This reaction is an equilibrium process. To ensure a high yield, the equilibrium must be shifted toward the product side. This is typically achieved by using a large excess of the alcohol (methanol in this case), which serves as both a reactant and the solvent[2].

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the ester.

Detailed Experimental Protocol: Synthesis of Methyl 2-Methylnicotinate

-

Reagents and Equipment:

-

2-Methylnicotinic Acid (1.0 eq)

-

Methanol (Anhydrous, ~20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Suspend 2-methylnicotinic acid in anhydrous methanol within a round-bottom flask equipped with a magnetic stir bar.

-

Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirring suspension.

-

Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C). Maintain reflux for 8-13 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[2][3].

-

After completion, allow the mixture to cool to room temperature and concentrate the solvent using a rotary evaporator.

-

Redissolve the residue in ethyl acetate. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-methylnicotinate, which can be further purified if necessary[3].

-

Characterization of Intermediate

The intermediate, methyl 2-methylnicotinate, is typically a liquid or low-melting solid[4][5]. Successful synthesis can be confirmed by standard analytical techniques.

-

IR Spectroscopy (cm⁻¹): A strong absorption band for the ester carbonyl (C=O) is expected around 1720-1730 cm⁻¹[2].

-

¹H NMR Spectroscopy: Expect characteristic signals for the aromatic protons, the methyl group on the pyridine ring (~2.7 ppm), and the methyl ester group (~3.9 ppm).

Step 2: Hydrazinolysis of Methyl 2-Methylnicotinate

Principle and Mechanistic Insight

Hydrazinolysis is the process of converting an ester into a hydrazide using hydrazine. Hydrazine (N₂H₄) is a powerful nucleophile, which readily attacks the electrophilic carbonyl carbon of the methyl 2-methylnicotinate intermediate[6]. This reaction is a nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of methanol as a leaving group, to form the highly stable hydrazide product. The reaction is typically driven to completion by heating.

Caption: Simplified mechanism of hydrazinolysis.

Detailed Experimental Protocol: Synthesis of 2-Methylnicotinohydrazide

-

Reagents and Equipment:

-

Methyl 2-Methylnicotinate (1.0 eq)

-

Hydrazine Hydrate (N₂H₄·H₂O, ~3.0-5.0 eq)

-

Ethanol or Methanol (Solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel.

-

-

Procedure:

-

Dissolve methyl 2-methylnicotinate in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution. A typical molar excess of 3 to 5 equivalents is used to ensure the reaction goes to completion.

-

Attach a reflux condenser and heat the mixture to reflux for 3-5 hours[1]. The progress can be monitored via TLC.

-

Upon completion, reduce the volume of the solvent using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath. The product, 2-methylnicotinohydrazide, will typically precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

-

Dry the product under vacuum to obtain pure 2-methylnicotinohydrazide. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if higher purity is required.

-

Characterization of Final Product

The final product is a stable solid.

-

IR Spectroscopy (cm⁻¹): Key absorption bands include those for the N-H and NH₂ groups (typically in the range of 3100-3400 cm⁻¹) and the amide carbonyl (C=O) group, which appears at a lower frequency than the ester, around 1635–1665 cm⁻¹[1].

Summary of Key Process Parameters

| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |

| Primary Reagents | 2-Methylnicotinic Acid, Methanol | Methyl 2-Methylnicotinate, Hydrazine Hydrate |

| Catalyst/Solvent | H₂SO₄ (cat.), excess Methanol | Ethanol or Methanol |

| Reaction Temperature | Reflux (~65-70°C) | Reflux (~80°C) |

| Typical Reaction Time | 8-13 hours[2] | 3-5 hours[1] |

| Typical Yield | >65%[4] | 79-90%[1] |

| Work-up/Purification | Neutralization, Extraction, Evaporation | Precipitation, Filtration, Recrystallization |

Safety and Handling Precautions

-

Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrazine Hydrate: Acutely toxic, a suspected carcinogen, and corrosive. All operations involving hydrazine hydrate must be conducted in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Solvents: Methanol and ethanol are flammable. Ensure all heating is performed using a heating mantle or oil bath with proper ventilation. Avoid open flames.

Conclusion

The synthesis of 2-methylnicotinohydrazide from 2-methylnicotinic acid is reliably achieved through a two-step sequence of esterification and hydrazinolysis. The protocols described in this guide are based on established chemical principles and have been demonstrated to be effective, providing good to excellent yields. By carefully controlling reaction conditions and adhering to safety protocols, researchers can confidently produce high-purity 2-methylnicotinohydrazide for applications in pharmaceutical and chemical research.

References

- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides | MDPI [mdpi.com]

- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Methylnicotinohydrazide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of 2-methylnicotinohydrazide (CAS No: 197079-01-9), a pivotal heterocyclic intermediate in medicinal chemistry and drug discovery. The document delineates the compound's fundamental physicochemical properties, outlines a robust and validated synthetic protocol, and delves into its spectroscopic characterization. The primary utility of 2-methylnicotinohydrazide as a versatile scaffold for the synthesis of biologically active hydrazones is critically examined, with a focus on its role in developing novel therapeutic agents, including those with antitubercular, antibacterial, and antiproliferative properties. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this valuable chemical entity.

Compound Identification and Core Properties

2-Methylnicotinohydrazide is a derivative of nicotinic acid, a form of vitamin B3. Its structure, featuring a pyridine ring, a methyl group, and a hydrazide functional group, makes it a reactive and valuable building block in organic synthesis.

CAS Number: 197079-01-9[1]

IUPAC Name: 2-methylpyridine-3-carbohydrazide[2]

Physicochemical Data

The fundamental properties of 2-methylnicotinohydrazide are summarized in the table below. These parameters are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [2] (Calculated) |

| Exact Mass | 151.07500 Da | [2] |

| Appearance | White Crystalline Solid (inferred) | Based on derivatives[3] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published. Researchers should perform experimental determination for specific applications.

Synthesis of 2-Methylnicotinohydrazide: A Validated Protocol

The most direct and widely employed method for synthesizing 2-methylnicotinohydrazide is through the hydrazinolysis of a corresponding 2-methylnicotinate ester. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.

Synthesis Workflow

The workflow involves the reaction of an ester, such as ethyl 2-methylnicotinate, with hydrazine hydrate, typically under reflux conditions to drive the reaction to completion.

Caption: Synthesis of 2-methylnicotinohydrazide via hydrazinolysis.

Step-by-Step Experimental Protocol

This protocol is based on established methodologies for the synthesis of nicotinic acid hydrazides.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methylnicotinate (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (typically a 2- to 3-fold molar excess) to the solution. The excess hydrazine ensures the complete conversion of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Causality Insight: Refluxing provides the necessary activation energy for the nucleophilic attack of hydrazine on the ester's carbonyl carbon and helps to drive the equilibrium towards the product side.

-

-

Work-up and Isolation: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent (e.g., diethyl ether or hexane) or recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-methylnicotinohydrazide product.

-

Validation: The identity and purity of the synthesized compound must be confirmed via spectroscopic methods as detailed in the following section.

Spectroscopic Characterization: A Self-Validating System

Structural confirmation of the synthesized 2-methylnicotinohydrazide is imperative. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a self-validating system to verify the successful synthesis and purity of the compound.

¹H NMR Spectroscopy

Proton NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule. Based on analyses of closely related structures, the following key signals are expected for 2-methylnicotinohydrazide in a suitable deuterated solvent (e.g., DMSO-d₆):

-

Pyridine Ring Protons (H-4, H-5, H-6): These will appear in the aromatic region (typically δ 7.0-8.5 ppm). A key diagnostic signal is the singlet for the H-4 proton, which has been reported around δ 8.35 ppm in the parent hydrazide.[3][6]

-

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at the 2-position of the pyridine ring.

-

Hydrazide Protons (-NH-NH₂): Two distinct, broad signals corresponding to the -NH and -NH₂ protons. These signals are exchangeable with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are:

-

N-H Stretching: Broad bands in the region of 3180–3420 cm⁻¹ , corresponding to the NH and NH₂ groups of the hydrazide moiety.[4]

-

C=O Stretching (Amide I): A strong absorption band typically found in the range of 1635–1670 cm⁻¹ , which is characteristic of the hydrazide carbonyl group.[4]

-

C=N and C=C Stretching: Absorptions corresponding to the pyridine ring vibrations.

The presence of these specific NMR signals and IR bands provides definitive evidence for the formation of 2-methylnicotinohydrazide, confirming the conversion of the ester group to the hydrazide group.

Applications in Drug Discovery and Development

The primary value of 2-methylnicotinohydrazide lies in its role as a versatile synthetic intermediate. The hydrazide functional group is readily condensed with a wide array of aldehydes and ketones to form N-acylhydrazones, a class of compounds renowned for their diverse biological activities.

Sources

- 1. 2-Methylnicotinohydrazide | 197079-01-9 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [mdpi.com]

- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylnicotinohydrazide

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern a compound's behavior from the moment of synthesis through to its interaction with biological systems. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-methylnicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to explain the causality behind experimental choices and to provide robust, self-validating protocols for the determination of these critical parameters. The insights provided herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Molecular Identity:

-

IUPAC Name: 2-methylpyridine-3-carbohydrazide[1]

-

CAS Number: 197079-01-9[2]

-

Molecular Formula: C₇H₉N₃O[2]

-

Molecular Weight: 151.17 g/mol

-

Chemical Structure:

Synthesis of 2-Methylnicotinohydrazide

The primary route to synthesizing 2-methylnicotinohydrazide involves the hydrazinolysis of a corresponding ester, typically methyl 2-methylnicotinate. This reaction is a standard and efficient method for the formation of hydrazides.

Expert Insight: The choice of hydrazine hydrate as the reagent is based on its common availability and high reactivity. The reaction is typically carried out in a suitable alcohol as a solvent, such as ethanol, which facilitates the dissolution of the starting ester and the product upon heating. The reflux condition provides the necessary activation energy for the nucleophilic acyl substitution to proceed at a reasonable rate.

Experimental Protocol: Synthesis via Hydrazinolysis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 2-methylnicotinate.

-

Solvent and Reagent Addition: Add an excess of hydrazine hydrate dissolved in ethanol. A typical molar ratio would be 1:5 to 1:10 of ester to hydrazine hydrate to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid residue is then purified, typically by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water, to yield pure 2-methylnicotinohydrazide.

Caption: Synthesis workflow for 2-methylnicotinohydrazide.

Melting Point

The melting point is a fundamental physical property that provides a preliminary indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Expert Insight: The capillary method is a standard and reliable technique for melting point determination. It is crucial to ensure the sample is finely powdered and tightly packed in the capillary tube to ensure uniform heat transfer. A slow heating rate near the expected melting point is essential for an accurate determination.

Experimental Protocol: Capillary Melting Point Determination[3][4][5][6][7]

-

Sample Preparation: A small amount of dry, crystalline 2-methylnicotinohydrazide is finely powdered using a mortar and pestle.[3]

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can lead to low absorption and erratic in vivo performance.

Expert Insight: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4] It is an equilibrium method that provides a reliable measure of a compound's intrinsic solubility. It is important to ensure that equilibrium is reached, which may require an extended incubation period.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility[8][9]

-

Sample Preparation: An excess amount of solid 2-methylnicotinohydrazide is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of 2-methylnicotinohydrazide in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: The aqueous solubility is expressed in units such as mg/mL or µM.

Caption: Shake-flask solubility determination workflow.

Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a crucial parameter as it influences a drug's solubility, absorption, distribution, and receptor binding, all of which are pH-dependent processes in the body.

Expert Insight: Potentiometric titration is a highly accurate method for pKa determination.[1][6][7] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The inflection point of the titration curve corresponds to the pKa. For compounds with low aqueous solubility, the use of co-solvents may be necessary, followed by extrapolation to aqueous conditions.[7]

Experimental Protocol: Potentiometric Titration for pKa Determination[1][11][12]

-

Sample Preparation: A known concentration of 2-methylnicotinohydrazide is dissolved in a suitable solvent, which may be water or a water/co-solvent mixture if solubility is limited. The ionic strength of the solution is kept constant with a background electrolyte (e.g., KCl).[1]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.[1]

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

-

Replication: The titration is performed in triplicate to ensure reproducibility.[1]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment versus an aqueous environment. It is a key factor in determining a drug's ability to cross cell membranes and its overall pharmacokinetic profile.

Expert Insight: The shake-flask method is the traditional and most reliable method for LogP determination.[2][8][9][10][11] It involves partitioning the compound between n-octanol (simulating a lipid environment) and water. Accurate quantification of the compound in both phases is critical for an accurate LogP value.

Experimental Protocol: Shake-Flask Method for LogP Determination[2][14][15][16][17]

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 2-methylnicotinohydrazide is dissolved in one of the phases, and the two phases are then mixed and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Crystal Structure

The crystal structure of a compound provides detailed information about the three-dimensional arrangement of its atoms, which can influence its physical properties such as solubility and melting point. Single-crystal X-ray diffraction is the definitive method for determining crystal structure.

Expert Insight: Growing high-quality single crystals is often the most challenging step in X-ray crystallography.[12] This requires a pure compound and careful selection of crystallization conditions, such as the solvent system and the rate of crystallization. Slow evaporation or slow cooling are common techniques.[13][14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction[18][22]

-

Crystal Growth: High-quality single crystals of 2-methylnicotinohydrazide are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, slow cooling, or vapor diffusion.[13][14][15]

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[12]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the precise positions of all atoms in the unit cell.

Thermal Stability

Thermal stability is an important property, particularly for drug substances that may be subjected to heat during manufacturing, formulation, or storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for assessing thermal stability.

Expert Insight: TGA provides information on the temperature at which a compound begins to decompose, as indicated by mass loss.[16][17][18][19] DSC can detect phase transitions, such as melting and crystallization, as well as exothermic or endothermic decomposition events.[20][21][22][23][24] Running these analyses under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation.

Experimental Protocol: TGA and DSC Analysis

Thermogravimetric Analysis (TGA): [16][17][18][19]

-

Sample Preparation: A small, accurately weighed sample of 2-methylnicotinohydrazide is placed in a TGA pan.

-

Analysis: The sample is heated in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

-

Data Collection: The mass of the sample is recorded as a function of temperature.

-

Interpretation: The resulting TGA curve shows the temperature at which mass loss occurs, indicating decomposition.

Differential Scanning Calorimetry (DSC): [20][21][22][23][24]

-

Sample Preparation: A small, accurately weighed sample is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Analysis: The sample and reference pans are heated in the DSC instrument under a controlled atmosphere at a constant heating rate.

-

Data Collection: The difference in heat flow to the sample and reference is measured as a function of temperature.

-

Interpretation: The DSC thermogram reveals thermal events such as melting (endotherm) and decomposition (can be endothermic or exothermic).

Analytical Methodologies

A robust analytical method is essential for the accurate quantification of 2-methylnicotinohydrazide in various matrices, from reaction mixtures to biological fluids. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.

Expert Insight: Reversed-phase HPLC is often a suitable starting point for the analysis of moderately polar compounds like 2-methylnicotinohydrazide. Method development involves optimizing the mobile phase composition (e.g., acetonitrile or methanol and a buffered aqueous phase), column chemistry, and detector settings to achieve good peak shape, resolution, and sensitivity.

Protocol Outline: RP-HPLC Method Development[33][34][35][36]

-

Column Selection: A C18 column is a common first choice.

-

Mobile Phase Selection: A gradient elution with a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is typically employed. The pH of the aqueous phase should be chosen to ensure the analyte is in a consistent ionization state.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance is commonly used.

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[25]

Summary of Physicochemical Properties

| Property | Experimental Method | Significance in Drug Development |

| Melting Point | Capillary Method | Indicator of purity and physical state. |

| Aqueous Solubility | Shake-Flask Method | Affects bioavailability and formulation. |

| pKa | Potentiometric Titration | Influences solubility, absorption, and receptor binding. |

| Lipophilicity (LogP) | Shake-Flask Method | Governs membrane permeability and distribution. |

| Crystal Structure | Single-Crystal X-ray Diffraction | Defines solid-state properties and polymorphism. |

| Thermal Stability | TGA / DSC | Informs on storage, handling, and formulation conditions. |

Conclusion

The physicochemical properties of 2-methylnicotinohydrazide are integral to its potential development as a therapeutic agent. This guide has provided a framework for the systematic evaluation of these properties, combining theoretical understanding with practical, field-proven experimental protocols. By adhering to these rigorous methodologies, researchers can generate high-quality, reliable data to inform critical decisions throughout the drug discovery and development pipeline.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. How To [chem.rochester.edu]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 17. etamu.edu [etamu.edu]

- 18. epfl.ch [epfl.ch]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 21. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 22. m.youtube.com [m.youtube.com]

- 23. s4science.at [s4science.at]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Bot Verification [rasayanjournal.co.in]

Spectroscopic Blueprint of 2-Methylnicotinohydrazide: A Technical Guide for Researchers

Introduction: The Molecular Identity of 2-Methylnicotinohydrazide

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2-Methylnicotinohydrazide, a derivative of nicotinic acid (a form of vitamin B3), represents a scaffold of significant interest due to the established biological activities of hydrazide-containing compounds. Its potential applications necessitate a thorough understanding of its molecular architecture and purity, which can be unequivocally established through a multi-faceted spectroscopic approach.

This guide provides an in-depth technical overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methylnicotinohydrazide. As a self-validating system of analysis, the congruence of data from these distinct spectroscopic techniques will provide researchers with a high degree of confidence in the identity and integrity of this compound. The protocols and interpretations presented herein are grounded in established principles and are designed to be a practical resource for scientists engaged in the synthesis and characterization of related molecules.

To facilitate a clear understanding of the spectroscopic data, the atomic numbering convention illustrated in the following diagram will be used throughout this guide.

Caption: Molecular structure and atom numbering of 2-methylnicotinohydrazide.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-methylnicotinohydrazide in a common deuterated solvent like DMSO-d₆ is expected to show distinct signals for the methyl, aromatic, and hydrazide protons.

Table 1: Predicted ¹H NMR Data for 2-Methylnicotinohydrazide (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.60 | Singlet | 1H | NH (Amide) |

| ~8.40 | Doublet | 1H | H6 (Pyridine) |

| ~7.80 | Doublet | 1H | H4 (Pyridine) |

| ~7.30 | Doublet of Doublets | 1H | H5 (Pyridine) |

| ~4.55 | Singlet (broad) | 2H | NH₂ (Hydrazine) |

| ~2.60 | Singlet | 3H | CH₃ (Methyl) |

Experimental Protocol for ¹H NMR Data Acquisition

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-methylnicotinohydrazide.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp and symmetrical peaks.

-

Tune and match the probe for the ¹H frequency to maximize signal-to-noise.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the electronic environment of each proton. The amide (NH) and amine (NH₂) protons are expected to be downfield and may appear as broad signals due to quadrupole broadening and chemical exchange.[1] Their chemical shifts are also highly dependent on concentration and temperature. The aromatic protons of the pyridine ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The H5 proton, being coupled to both H4 and H6, is predicted to be a doublet of doublets. The methyl group protons, being isolated, are expected to appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. As each chemically non-equivalent carbon atom gives a distinct signal, this technique is invaluable for confirming the number and types of carbon atoms present.

Table 2: Predicted ¹³C NMR Data for 2-Methylnicotinohydrazide (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C =O (C8) |

| ~158.0 | C 2-CH₃ |

| ~152.0 | C 6H |

| ~137.0 | C 4H |

| ~125.0 | C 3-C=O |

| ~122.0 | C 5H |

| ~24.0 | C H₃ (C7) |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Setup:

-

The lock and shim settings from the ¹H NMR experiment can typically be used.

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for a proton-decoupled experiment:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: 1024-4096 or more, owing to the low sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reflects the different electronic environments of the carbon atoms. The carbonyl carbon (C8) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons of the pyridine ring will appear in the typical aromatic region (120-160 ppm). The methyl carbon (C7), being an sp³-hybridized carbon, will be the most upfield signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Methylnicotinohydrazide

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400 - 3100 | Medium-Strong | N-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 3000 - 2850 | Medium | Aliphatic C-H | Stretching |

| ~1660 | Strong | C=O (Amide I) | Stretching |

| ~1600 | Medium | N-H | Bending |

| 1580 - 1450 | Medium-Strong | C=C, C=N | Ring Stretching |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of 2-methylnicotinohydrazide with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Interpretation of the Predicted IR Spectrum

The IR spectrum of 2-methylnicotinohydrazide is expected to be dominated by several key absorptions. A strong band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide group (Amide I band).[1] The N-H stretching vibrations of the amide and amine groups are predicted to appear as medium to strong bands in the 3400-3100 cm⁻¹ region.[1] The presence of the pyridine ring will be confirmed by C=C and C=N stretching vibrations in the 1580-1450 cm⁻¹ region. Aromatic and aliphatic C-H stretching bands will be observed just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and elucidation of its structure through fragmentation analysis. For 2-methylnicotinohydrazide (C₇H₉N₃O), the exact monoisotopic mass is 151.0746 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Methylnicotinohydrazide

| m/z | Ion |

| 151 | [M]⁺ (Molecular Ion) |

| 120 | [M - NH₂NH]⁺ |

| 106 | [2-methylpyridine-3-carbonyl]⁺ |

| 92 | [2-methylpyridine]⁺ |

| 78 | [Pyridine]⁺ |

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

-

-

Ionization:

-

Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

Detect the separated ions, and process the signal to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 151, corresponding to the intact molecule that has lost one electron. The fragmentation pattern is a key diagnostic tool. The following diagram illustrates the predicted major fragmentation pathways.

Caption: Predicted fragmentation pathways for 2-methylnicotinohydrazide.

The most probable fragmentation pathways involve the cleavage of the relatively weak N-N and C-N bonds of the hydrazide moiety. Loss of the terminal NHNH₂ radical would lead to a fragment at m/z 120. Cleavage of the C-N bond between the carbonyl group and the hydrazide nitrogen could result in the formation of a 2-methyl-3-pyridinylcarbonyl cation at m/z 106. Subsequent loss of carbon monoxide from this fragment would yield the 2-methylpyridine cation at m/z 92.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and corroborative spectroscopic profile of 2-methylnicotinohydrazide. The predicted data and generalized protocols outlined in this guide serve as a robust framework for researchers to confirm the synthesis and purity of this compound. By understanding the principles behind each technique and the expected spectral features, scientists can confidently navigate the critical process of molecular characterization in their drug discovery and development endeavors.

References

- Al-Smaism, R. F., Mahdi, M. F., & Ibrahim, N. W. (2016). Synthesis, Characterization and Antibacterial Evaluation of Novel 2-Mercaptobenzothiazole Derivatives Bearing 2-Aminonicotinonitrile Moiety. European Journal of Chemistry, 7(1), 8-13.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemAxon. (2025). MarvinSketch. [Link]

-

NIST. (2025). Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylpyridine-3-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methylpyridine-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, starting from the commercially available precursor, ethyl 2-methylnicotinate. A meticulous, step-by-step protocol for the crucial hydrazinolysis reaction is provided, emphasizing the causality behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide presents a thorough characterization of the target molecule, leveraging a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the title compound is consolidated from various sources and analogous compounds, this guide aims to provide a reliable and self-validating framework for researchers, scientists, and drug development professionals engaged in the exploration of novel pyridine-based therapeutic agents.

Introduction: The Significance of the Pyridine-Carbohydrazide Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding have established it as a privileged scaffold in drug design. When coupled with a carbohydrazide moiety (-CONHNH2), the resulting structure offers a versatile platform for the synthesis of a diverse range of derivatives with significant biological activities.

Hydrazides and their subsequent derivatives, such as hydrazones, are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. The renowned antitubercular drug, Isoniazid (isonicotinic acid hydrazide), stands as a testament to the therapeutic potential of this chemical class. The introduction of a methyl group at the 2-position of the pyridine ring in 2-methylpyridine-3-carbohydrazide can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compelling candidate for further investigation in drug discovery programs.

This guide will serve as a practical resource for the laboratory synthesis and rigorous characterization of this promising molecule.

Synthetic Pathway: From Ester to Hydrazide

The synthesis of 2-methylpyridine-3-carbohydrazide is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl 2-methylnicotinate, followed by its conversion to the target hydrazide via hydrazinolysis.

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 2-Methylnicotinohydrazide

Preamble: Charting a Course into the Unknown

The hydrazide functional group is a cornerstone in medicinal chemistry, present in a variety of pharmacologically active compounds. Within this class, 2-methylnicotinohydrazide, a derivative of nicotinic acid (Vitamin B3), presents a compelling case for in-depth mechanistic investigation. While research has touched upon the synthesis and broad biological activities of its derivatives, such as antibacterial and antifungal properties, the core mechanism of action of the parent compound remains largely uncharted territory[1][2][3][4]. This guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and technically robust framework for elucidating the precise molecular interactions and cellular consequences of 2-methylnicotinohydrazide. Our approach is not a rigid protocol but a dynamic, multi-tiered strategy designed to systematically uncover its biological function, from initial target identification to cellular validation.

I. Foundational Insights and Hypothesis Generation: What the Structure Suggests

The molecular architecture of 2-methylnicotinohydrazide—a pyridine ring substituted with a methyl group and a hydrazide moiety—offers initial clues to its potential biological roles. This structure is reminiscent of isoniazid, a cornerstone anti-tubercular drug that acts as a prodrug, ultimately inhibiting mycolic acid synthesis[5]. The nicotinic acid backbone is also known to be a precursor for important coenzymes like NAD and NADP, and its derivatives have been explored as inhibitors of enzymes such as α-amylase and α-glucosidase[6].

Based on these structural and chemical precedents, we can formulate several primary hypotheses for the mechanism of action of 2-methylnicotinohydrazide:

-

Hypothesis 1: Enzyme Inhibition. The compound may act as a competitive, non-competitive, or uncompetitive inhibitor of a specific enzyme critical to a metabolic or signaling pathway[7][8][9][10][11]. The hydrazide group, in particular, can be reactive and may form covalent bonds with enzyme active sites.

-

Hypothesis 2: Receptor Modulation. The pyridine core is a common motif in ligands for various receptors. 2-methylnicotinohydrazide could function as an agonist or antagonist at a specific receptor, such as nicotinic acetylcholine receptors (nAChRs), although its structure differs significantly from typical agonists[12][13][14][15].

-

Hypothesis 3: Prodrug Activation. Similar to isoniazid, 2-methylnicotinohydrazide may require enzymatic activation within a biological system to exert its effect[5][16].

This guide will outline a comprehensive workflow to systematically test these hypotheses.

II. A Multi-Tiered Experimental Strategy for Mechanism Deconvolution

We propose a phased approach, beginning with broad screening to identify potential targets and progressively narrowing the focus to detailed mechanistic studies and cellular validation.

Tier 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential molecular targets. This reduces bias and opens avenues for discovering novel mechanisms.

A. Broad-Spectrum Enzyme Inhibition Screening:

-

Rationale: To efficiently screen for potential enzymatic targets across various classes (e.g., proteases, kinases, oxidoreductases).

-

Methodology:

-

Utilize commercially available enzyme inhibition panels that test the compound against a diverse library of enzymes at a fixed concentration (e.g., 10 µM).

-

Primary assays are typically fluorescence- or luminescence-based, measuring the consumption of substrate or formation of product.

-

A significant reduction in enzyme activity (e.g., >50% inhibition) flags a potential target for further investigation.

-

B. Receptor Binding Affinity Profiling:

-

Rationale: To determine if 2-methylnicotinohydrazide binds to a range of common receptors, ion channels, and transporters.

-

Methodology:

-

Employ a radioligand binding assay panel (e.g., a Cerep or Eurofins panel).

-

The test compound is incubated with cell membranes expressing the target receptor and a specific radiolabeled ligand.

-

A significant displacement of the radioligand indicates binding of 2-methylnicotinohydrazide to the target.

-

Workflow for Tier 1: Target Identification

Caption: Tier 1 workflow for unbiased screening of potential targets.

Tier 2: Elucidation of the Molecular Mechanism

Once a putative target is identified, the focus shifts to detailed biochemical and biophysical characterization. Let's assume an enzyme, "Targetase," was identified in Tier 1.

A. Enzyme Inhibition Kinetics:

-

Rationale: To determine the mode of inhibition and quantify the potency of 2-methylnicotinohydrazide. This is crucial for understanding how the compound interacts with the enzyme and its substrate[7][8].

-

Methodology:

-

Enzyme Assay: Perform a series of enzyme reactions with varying concentrations of the substrate in the absence and presence of different fixed concentrations of 2-methylnicotinohydrazide.

-

Data Analysis: Measure the initial reaction velocities (V₀). Plot the data using Michaelis-Menten, Lineweaver-Burk, or other suitable models.

-

Interpretation:

-

Competitive Inhibition: Vmax remains unchanged, but Km increases. The inhibitor binds to the active site[10][11].

-

Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The inhibitor binds to an allosteric site[11].

-

Uncompetitive Inhibition: Both Vmax and Km decrease. The inhibitor binds only to the enzyme-substrate complex[7].

-

-

B. Determination of Inhibition Constants (Ki):

-

Rationale: To obtain a quantitative measure of the inhibitor's potency.

-

Methodology: The Ki value can be determined by replotting the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.

Data Presentation for Enzyme Kinetics

| Inhibitor Conc. (µM) | Vmax (µmol/min) | Km (µM) | Mode of Inhibition | Ki (µM) |

| 0 (Control) | 100 | 10 | - | - |

| 5 | 100 | 25 | Competitive | 3.3 |

| 10 | 100 | 40 | Competitive | 3.3 |

| 20 | 100 | 70 | Competitive | 3.3 |

Logical Flow for Determining Mode of Inhibition

Caption: Decision tree for identifying the mode of enzyme inhibition.

Tier 3: Cellular and In-Vivo Validation

Demonstrating a molecular interaction is only part of the story. The next critical phase is to validate this mechanism within a living system.

A. Cellular Target Engagement Assays:

-

Rationale: To confirm that 2-methylnicotinohydrazide interacts with its target in a cellular context.

-

Methodology:

-

Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.

-

Procedure: a. Treat intact cells with 2-methylnicotinohydrazide or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins. d. Quantify the amount of soluble "Targetase" at each temperature using Western blotting or mass spectrometry.

-

Interpretation: A shift to a higher melting temperature in the presence of the compound confirms target engagement.

-

B. Downstream Pathway Analysis:

-

Rationale: To verify that target engagement leads to the expected biological outcome.

-

Methodology:

-

Treat relevant cell lines with 2-methylnicotinohydrazide.

-

Measure the levels of the product of "Targetase" or a key downstream signaling molecule. For instance, if "Targetase" is a kinase, measure the phosphorylation of its substrate.

-

Techniques can include ELISA, Western blotting, or mass spectrometry-based proteomics/metabolomics.

-

Signaling Pathway Visualization

Caption: Hypothetical signaling pathway inhibited by 2-methylnicotinohydrazide.

IV. Concluding Remarks and Future Perspectives

This guide provides a systematic and robust framework for the comprehensive investigation of the mechanism of action of 2-methylnicotinohydrazide. By progressing through unbiased screening, detailed kinetic analysis, and cellular validation, researchers can build a compelling, evidence-based narrative of the compound's biological function. Should initial screens fail to yield a direct target, the prodrug hypothesis should be explored by incubating the compound with liver microsomes or cell lysates prior to screening assays. The ultimate goal is to move beyond simple phenotypic observations to a precise molecular understanding, a critical step in the journey of any potential therapeutic agent.

References

-

Title: Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones Source: Scilit URL: [Link][1]

-

Title: Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones Source: MDPI URL: [Link][2]

-

Title: (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones Source: ResearchGate URL: [Link][3]

-

Title: Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones Source: R Discovery URL: [Link][4]

-

Title: Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides Source: MDPI URL: [Link][5]

-

Title: Muscarinic Receptor Binding and Activation of Second Messengers by Substituted N-Methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides Source: National Institutes of Health URL: [Link][17]

-

Title: Nicotinic acid, hydrazide | C6H7N3O Source: PubChem URL: [Link][18]

-

Title: Enzyme Inhibition Source: Chemistry LibreTexts URL: [Link][7]

-

Title: Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment Source: PubMed Central URL: [Link][6]

-

Title: Binding Interactions of NS6740, a Silent Agonist of the α 7 Nicotinic Acetylcholine Receptor Source: ASPET URL: [Link][12]

-

Title: Enzyme inhibition and kinetics graphs (article) Source: Khan Academy URL: [Link][8]

-

Title: Enzyme Inhibition - Types of Inhibition Source: TeachMePhysiology URL: [Link][9]

-

Title: Binding Interactions with the Complementary Subunit of Nicotinic Receptors Source: PMC - NIH URL: [Link][13]

-

Title: Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization Source: PubMed URL: [Link][14]

-

Title: Inhibition - Enzymes - MCAT Content Source: Jack Westin URL: [Link][10]

-

Title: Agonist efficiency links binding and gating in a nicotinic receptor Source: PMC - NIH URL: [Link][15]

Sources

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. jackwestin.com [jackwestin.com]

- 11. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]

- 12. Binding Interactions of NS6740, a Silent Agonist of the α 7 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Agonist efficiency links binding and gating in a nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Muscarinic Receptor Binding and Activation of Second Messengers by Substituted N-Methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nicotinic acid, hydrazide | C6H7N3O | CID 11112 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Targets of 2-Methylnicotinohydrazide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a novel compound's molecular target is the foundational step in modern drug discovery. It illuminates the mechanism of action, guides lead optimization, and anticipates potential toxicities. This technical guide addresses the compound 2-methylnicotinohydrazide, a molecule of interest for which specific therapeutic targets are not yet defined in public literature. Rather than a review of known interactions, this document serves as a comprehensive, strategic framework for researchers to systematically deconvolve the molecular targets of this and other novel chemical entities. We will detail a multi-pronged approach, integrating computational prediction, unbiased biochemical and genetic screens, and rigorous biophysical validation. Each section provides not only the scientific rationale but also actionable, detailed protocols and data interpretation frameworks, empowering research teams to navigate the complex path from a bioactive compound to a validated therapeutic target.

Introduction: The Enigma of 2-Methylnicotinohydrazide

2-Methylnicotinohydrazide belongs to the nicotinohydrazide class of molecules. Its structure is analogous to nicotinohydrazide and shares features with the well-known antitubercular drug isoniazid (isonicotinylhydrazide).[1][2][3] Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, primarily inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[1][2][4][5] This structural similarity provides a compelling, albeit hypothetical, starting point. Could 2-methylnicotinohydrazide target enzymes in similar metabolic pathways, perhaps in different organisms or disease states?

The lack of established targets for 2-methylnicotinohydrazide presents a unique opportunity. It allows for an unbiased, systematic investigation that could uncover novel biology and therapeutic avenues. This guide outlines the logical progression of such an investigation, from broad, hypothesis-generating screens to specific, target-validating experiments.

Phase I: Target Hypothesis Generation

The initial phase focuses on casting a wide net to generate a tractable list of potential protein targets. This is achieved by integrating computational predictions with broad experimental screens.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can efficiently prioritize potential targets based on the compound's chemical structure.[6][7] This is a cost-effective strategy to build initial hypotheses.[8][9]

-

Ligand-Based Approaches : These methods compare the structure of 2-methylnicotinohydrazide to databases of compounds with known biological targets.[6] The principle is that structurally similar molecules often share similar targets.[6]

-

Tools : Web-based servers like SwissTargetPrediction, PharmMapper, and SuperPred can be used to generate a ranked list of plausible protein targets based on 2D and 3D chemical similarity.

-

-

Structure-Based Approaches : If a high-quality 3D structure of a hypothesized target is available (e.g., InhA from a relevant pathogen), molecular docking can be performed.[6][9] This simulates the binding of 2-methylnicotinohydrazide to the protein's active or allosteric sites, providing a predicted binding affinity and pose.[6]

Unbiased Phenotypic Screening

Phenotypic screening identifies the biological effect of a compound without a priori knowledge of its target. A "hit" in a phenotypic screen provides a crucial functional context that can guide subsequent target identification efforts.

A powerful approach is to screen the compound against a large, diverse panel of characterized cell lines, such as the NCI-60 panel. The pattern of activity (e.g., selective killing of cell lines with a specific mutation, like KRAS-G12C) can create a "bioactivity fingerprint" that strongly implicates the mutated pathway as a target area.

Table 1: Hypothetical Phenotypic Screening Data Summary

| Cell Line | Primary Cancer Type | Key Genetic Marker | 2-Methylnicotinohydrazide GI50 (µM) |

| HCT-116 | Colon | KRAS G13D | > 50 |

| A549 | Lung | KRAS G12S | 1.2 |

| SW620 | Colon | KRAS G12V | 1.5 |

| MIA PaCa-2 | Pancreatic | KRAS G12C | 0.9 |

| MCF-7 | Breast | KRAS Wild-Type | > 50 |

This hypothetical data suggests a selective activity against KRAS-mutant cancer cell lines, generating a hypothesis that 2-methylnicotinohydrazide may interfere with KRAS signaling pathways.

Phase II: Direct Target Identification

Following hypothesis generation, direct biochemical and genetic methods are employed to identify the specific protein(s) that physically or functionally interact with the compound.[10][11]

Affinity-Based Chemical Proteomics

This is a powerful, unbiased approach to directly identify protein binding partners from a complex biological sample.[12][13] The core principle is to use the compound as "bait" to "fish" for its targets.[14][15]

Experimental Workflow:

-

Probe Synthesis : Synthesize a derivative of 2-methylnicotinohydrazide that incorporates a reactive group (for covalent capture, e.g., a photo-affinity label like diazirine) and an enrichment handle (e.g., biotin).[16]

-

Incubation : Incubate the probe with a relevant cell lysate or live cells. A parallel control incubation should include an excess of the original, unmodified "competitor" compound to identify specific binders.

-

Capture : If using a photo-affinity probe, expose the sample to UV light to covalently crosslink the probe to its binding partners.

-

Enrichment : Lyse the cells (if not already done) and use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

-

Elution & Digestion : Wash the beads extensively to remove non-specific binders, then elute the captured proteins and digest them into peptides using trypsin.

-

Mass Spectrometry : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.[15] Proteins that are significantly less abundant in the competitor-treated sample are considered high-confidence candidate targets.

Genome-Wide CRISPR-Cas9 Screening

Genetic screens identify genes that, when perturbed, alter a cell's sensitivity to a compound.[17][18][19] This provides powerful functional validation of relevant pathways. A pooled CRISPR knockout screen can identify genes whose loss-of-function confers resistance to 2-methylnicotinohydrazide, strongly suggesting these genes are either the direct target or essential downstream effectors.[18][20][21]

Protocol Overview: CRISPR Resistance Screen

-

Library Transduction : Transduce a population of Cas9-expressing cells with a pooled lentiviral library, where each virus delivers a single guide RNA (sgRNA) targeting a unique gene in the genome.

-

Drug Selection : Split the cell population. Treat one half with a lethal dose of 2-methylnicotinohydrazide and the other half with a vehicle control.

-

Outgrowth : Culture the cells for several population doublings, allowing resistant cells to become enriched in the drug-treated pool.

-

Genomic DNA Extraction : Harvest cells from both populations and extract genomic DNA.

-

Sequencing : Amplify the sgRNA-encoding regions from the genomic DNA and analyze the relative abundance of each sgRNA using next-generation sequencing.

-

Data Analysis : Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. The genes targeted by these sgRNAs are candidate resistance genes.

Phase III: Target Validation and Characterization

Identifying a candidate protein is not the endpoint. Rigorous validation is required to confirm a direct, meaningful interaction and to quantify its parameters.[22]

Direct Biophysical Binding Assays

These methods confirm a direct physical interaction between the compound and a purified candidate protein, providing quantitative data on binding affinity and kinetics.

-

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures binding events in real-time.[23][24][25] It provides precise data on association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).[23][26][27]

-

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, enthalpy ΔH, and entropy ΔS).

Cellular Target Engagement Assays

It is critical to confirm that the compound binds its target within the complex environment of a living cell.[10]

Protocol: Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound by a stabilizing ligand.[28][29][30][31]

-

Cell Treatment : Treat intact cells with either 2-methylnicotinohydrazide or a vehicle control.

-

Heating : Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments).

-

Lysis & Separation : Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.[29][30]

-

Detection : Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other specific protein detection methods.

-

Analysis : Plot the percentage of soluble protein versus temperature. A shift in the melting curve to higher temperatures in the drug-treated samples confirms target engagement.[32]

Conclusion

The journey to identify and validate the therapeutic targets of a novel compound like 2-methylnicotinohydrazide is a systematic, multi-disciplinary endeavor. By integrating computational prediction, unbiased proteomics and genomics, and rigorous biophysical validation, researchers can build a compelling, data-driven case for a specific mechanism of action. This guide provides a robust and logical framework to navigate this process, transforming a molecule of unknown function into a tool for biological discovery and a potential therapeutic lead. The successful application of these methods will not only elucidate the specific targets of 2-methylnicotinohydrazide but also pave the way for its rational development as a future therapeutic.

References

- Unissa, A. N., Subbian, S., Hanna, L. E., & Selvakumar, N. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution, 45, 474–492.

- Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. PubMed.

- Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains.

- deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs.

- Rawat, R., et al. (2003). Mechanisms for isoniazid action and resistance. PubMed.

- Wang, T., Wei, J. J., Sabatini, D. M., & Lander, E. S. (2014). CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics, 4(4), 367–379.

-

Ameeruddin, N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Journal of Infection and Public Health, 9(5), 541-557. [Link]

- ACROBiosystems. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. ACROBiosystems.

- Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Semantic Scholar.

- Drug Discovery News. (2023). CRISPR-based screens for drug discovery. Drug Discovery News.

- Lonza Bioscience. (n.d.). CRISPR screening and its applications in drug discovery. Lonza Bioscience.

- Cambridge Healthtech Institute. (n.d.). CRISPR for Disease Modeling and Target Discovery. Discovery On Target.

- BenchChem. (2025). A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.

- BenchChem. (2025). A Technical Guide to Target Identification for Novel Therapeutics: A Methodological Overview. BenchChem.

- Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.

- O'Donovan, B., et al. (2018). Computational/in silico methods in drug target and lead prediction. PMC.

- Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87.

- FWD. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. FWD.

- Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Henderson, M. J., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(14), e3683.

- Riaz, A., et al. (2025). Target Identification Approaches in Drug Discovery.

- Creative Biolabs. (n.d.). In Silico Target Prediction.

- Technology Networks. (2022). Target Identification and Validation in Drug Development. Technology Networks.